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Compound of Interest

Compound Name: Ajmalan

Cat. No.: B1240692

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the chemical structure of Ajmalan, the parent
hydride of a significant class of monoterpenoid indole alkaloids. Ajmalan serves as the
fundamental scaffold for bioactive compounds such as the antiarrhythmic agent ajmaline. This
document details its structural identifiers, presents spectroscopic data for its derivatives,
outlines experimental protocols for isolation and characterization, and illustrates its biosynthetic
origin.

Core Chemical Structure and Identifiers

Ajmalan is a complex heterocyclic compound characterized by a rigid, hexacyclic framework. It
is formally defined as a 20-carbon alkaloid containing six rings and seven chiral centers.[1] The
International Union of Pure and Applied Chemistry (IUPAC) recognizes "Ajmalan” as a parent
hydride for the systematic naming of related natural products.[1] The absolute configuration of
its seven stereocenters is defined by convention, corresponding to that of naturally occurring
ajmaline.[1]

Below is a diagram of the Ajmalan parent hydride, with the conventional numbering system
used in alkaloid chemistry.

Caption: The core chemical structure of the Ajmalan parent hydride.

Table 1: Chemical Identifiers for Ajmalan
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Identifier Value
(1S,9R,10S,12S,13S,16S,17S)-13-Ethyl-8-
methyl-8,15-

IUPAC Name _
diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]
nonadeca-2,4,6-triene[1]

CAS Number 34612-39-0

Molecular Formula C20H26N2

SMILES String

CC[C@@H]1CN2[C@H]3C[C@@H]1[C@H]4]
C@@H]2C[C@]5(C4)[C@H]3N(c6c5ceeeB)C

InChl Key

AJONLKUQHMDAFG-UAWDQXROSA-N

Quantitative Data: Spectroscopic Analysis of

Ajmaline

While detailed crystallographic or spectroscopic data for the unsubstituted Ajmalan parent

hydride is not readily available, extensive data exists for its naturally occurring dihydroxy-

derivative, ajmaline. The following tables summarize key physical properties and the *H and

13C-NMR chemical shifts for ajmaline, which are foundational for the characterization of any

compound possessing the ajmalan core.[2][3]

Table 2: Physical Properties of Ajmaline

Property Value

Appearance White to yellowish crystalline powder[3]
Molecular Formula C20H26N202

Molar Mass 326.44 g/mol

Melting Point 158-160°C (trihydrate); 205-207°C (anhydrous)

[3]

Optical Rotation

+144° (in chloroform)[3]

© 2025 BenchChem. All rights reserved.

2/9 Tech Support


https://en.wikipedia.org/wiki/Ajmalan
https://www.benchchem.com/product/b1240692?utm_src=pdf-body
https://www.benchchem.com/product/b1240692?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/17252506/
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6235145.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6235145.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6235145.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6235145.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1240692?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Table 3: *H and 3C-NMR Spectral Data for Ajmaline (in CDCIs)[2]

'H Chemical Shift (6 ppm,

Position 13C Chemical Shift (6 ppm) .

J in Hz)
2 71.8 3.19 (d, 10.5)
3 41.5 1.81 (m)
5 53.6 2.50 (m)
6 34.6 1.95 (m), 1.65 (M)
7 108.8
8 143.9
9 121.7 7.25(d, 7.5)
10 122.2 6.85 (t, 7.5)
11 128.0 7.15 (t, 7.5)
12 110.9 6.75 (d, 7.5)
13 136.4
14 34.1 2.15 (m), 1.45 (m)
15 36.4 2.95 (m)
16 45.8 2.25 (m)
17 76.5 4.43 (s)
18 11.9 0.90 (t, 7.5)
19 52.1 2.05 (m)
20 32.7 1.75 (m)
21 91.5 4.26 (d, 10.5)
Ns-CHs 43.8 2.72 (s)
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Experimental Protocols

The isolation and characterization of alkaloids with the ajmalan skeleton, such as ajmaline,
from natural sources like the roots of Rauvolfia serpentina follow a well-established workflow
involving extraction, purification, and structural elucidation.

Isolation and Purification Workflow

The general procedure begins with the extraction of total alkaloids from powdered plant
material, followed by chromatographic purification to isolate the target compound.
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Caption: General workflow for the isolation of Ajmalan-type alkaloids.
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Detailed Methodology:

Extraction: Powdered root bark of Rauvolfia species is subjected to extraction with an
acidified organic solvent, such as a mixture of methanol and 3-6% acetic acid.[4] This
process is typically repeated multiple times to ensure complete extraction of the alkaloids.

Concentration: The combined extracts are concentrated under vacuum to yield a crude
alkaloid mixture.[4]

Chromatographic Purification: The crude extract is then subjected to column
chromatography, typically using silica gel as the stationary phase.[5][6] A gradient elution
system, for example, starting with a non-polar solvent like n-hexane and gradually increasing
the polarity with ethyl acetate or chloroform/methanol, is used to separate the different
alkaloids.[6]

Analysis and Crystallization: Fractions are collected and monitored by Thin Layer
Chromatography (TLC).[5] Those containing the desired compound are pooled, and the
solvent is evaporated. The resulting solid can be further purified by crystallization from a
suitable solvent system, such as methanol or ethyl acetate containing a small amount of
water, to yield the pure alkaloid.[3]

Structural Characterization

The identity and purity of the isolated compound are confirmed using a combination of
spectroscopic techniques.

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact
molecular weight and elemental formula of the compound.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (*H, 13C) and 2D (COSY, HSQC,
HMBC) NMR experiments are crucial for elucidating the complex, three-dimensional
structure of the molecule and assigning the chemical shifts to specific atoms within the
ajmalan framework.[7]

Biosynthesis of the Ajmalan Core
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The intricate ajmalan skeleton is assembled in plants through a complex biosynthetic pathway.
The pathway begins with the condensation of tryptamine and the monoterpenoid secologanin
to form strictosidine, the universal precursor to most monoterpenoid indole alkaloids.[7] A series
of enzymatic transformations, including cyclizations, reductions, and rearrangements, then
constructs the characteristic six-ring system of ajmalan.

The diagram below illustrates the key enzymatic steps leading from the intermediate
vomilenine to the formation of the ajmalan scaffold, as seen in the biosynthesis of ajmaline.
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Caption: Key enzymatic steps in the late stages of Ajmalan core biosynthesis.

The biosynthesis proceeds via the sequential reduction of vomilenine. First, Vomilenine
Reductase (VR) reduces the 1,2-imine bond.[7] Subsequently, 1,2-Dihydrovomilenine
Reductase (DHVR) reduces the 19,20-double bond to form 17-O-acetylnorajmaline, which
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possesses the complete ajmalan ring system.[7] This is then deacetylated by an esterase
(AAE) to norajmaline, which is finally methylated by Norajmaline N-methyltransferase (NNMT)
to yield ajmaline.[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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